Methanesulfonic acid, trifluoro-, ethenyldimethylsilyl ester
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Overview
Description
Methanesulfonic acid, trifluoro-, ethenyldimethylsilyl ester is a chemical compound that belongs to the class of organosulfur compounds. It is characterized by the presence of a trifluoromethanesulfonyl group attached to an ethenyldimethylsilyl ester. This compound is known for its unique chemical properties and has found applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, trifluoro-, ethenyldimethylsilyl ester typically involves the reaction of trifluoromethanesulfonic acid with ethenyldimethylsilyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme can be represented as follows:
[ \text{CF}_3\text{SO}_3\text{H} + \text{CH}_2=\text{CH}\text{Si}(\text{CH}_3)_2\text{Cl} \rightarrow \text{CF}_3\text{SO}_3\text{Si}(\text{CH}_3)_2\text{CH}=\text{CH}_2 + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, trifluoro-, ethenyldimethylsilyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of solvents like dichloromethane or acetonitrile.
Addition Reactions: Electrophiles such as halogens or hydrogen halides are used. Reactions are often carried out in the presence of catalysts.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution Reactions: Products include substituted trifluoromethanesulfonyl derivatives.
Addition Reactions: Products include addition compounds with the ethenyl group.
Hydrolysis: Products include methanesulfonic acid and the corresponding alcohol.
Scientific Research Applications
Methanesulfonic acid, trifluoro-, ethenyldimethylsilyl ester has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methanesulfonic acid, trifluoro-, ethenyldimethylsilyl ester involves the interaction of its functional groups with target molecules. The trifluoromethanesulfonyl group is highly electrophilic, making it reactive towards nucleophiles. The ethenyl group can undergo addition reactions, facilitating the formation of new chemical bonds. These interactions are crucial for its applications in synthesis and modification of molecules.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonic acid: A strong acid used in various chemical reactions.
Methanesulfonic acid: A simpler analog without the trifluoromethanesulfonyl group.
Ethenyldimethylsilyl chloride: A precursor used in the synthesis of the ester.
Uniqueness
Methanesulfonic acid, trifluoro-, ethenyldimethylsilyl ester is unique due to the combination of the trifluoromethanesulfonyl group and the ethenyldimethylsilyl ester. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
[ethenyl(dimethyl)silyl] trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O3SSi/c1-4-13(2,3)11-12(9,10)5(6,7)8/h4H,1H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIVUDHZRWJIFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)OS(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O3SSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00703468 |
Source
|
Record name | Ethenyl(dimethyl)silyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00703468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115827-19-5 |
Source
|
Record name | Ethenyl(dimethyl)silyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00703468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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